molecular formula C13H11NO2 B13845122 3-Methyl-4-pyridin-2-ylbenzoic acid

3-Methyl-4-pyridin-2-ylbenzoic acid

Cat. No.: B13845122
M. Wt: 213.23 g/mol
InChI Key: CAVVPUXRCHSOSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-pyridin-2-ylbenzoic acid is a benzoic acid derivative featuring a methyl group at the 3-position of the benzene ring and a pyridin-2-yl substituent at the 4-position.

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

3-methyl-4-pyridin-2-ylbenzoic acid

InChI

InChI=1S/C13H11NO2/c1-9-8-10(13(15)16)5-6-11(9)12-4-2-3-7-14-12/h2-8H,1H3,(H,15,16)

InChI Key

CAVVPUXRCHSOSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of 3-methyl-4-pyridin-2-ylbenzoic acid typically involves the construction of the pyridin-2-yl substituent on the benzoic acid core, often starting from suitably substituted benzoic acid derivatives or intermediates. Key steps include:

  • Formation of a guanidine intermediate from 3-amino-4-methylbenzoic acid derivatives.
  • Cyclization and coupling reactions to introduce the pyridin-2-yl moiety.
  • Functional group transformations such as hydrolysis or rearrangement for final acid formation.

Specific Preparation Routes

Guanidine Intermediate Route (Patent CN101928277B)

One documented method involves a guanidine-forming reaction on 3-amino-4-methylbenzoic acid and cyanamide under acidic conditions (hydrochloric acid) to generate 3-[(aminoiminomethyl)amino]-4-methylbenzoic acid hydrochloride. This intermediate is then cyclized with 3-(dimethylamino)-1-(3-pyridyl)-2-propylene-1-one to yield the target compound, 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidyl]amino]benzoic acid, which is structurally related to 3-methyl-4-pyridin-2-ylbenzoic acid (the pyrimidyl group can be considered a close analog of pyridinyl in heterocyclic chemistry).

Key features of this method include:

  • Short synthetic route with simple operation.
  • Safe, environmentally friendly, and reproducible process.
  • High yield and stability of the guanidine hydrochloride intermediate.
  • Suitability for large-scale industrial production.

This method emphasizes the formation of a stable guanidine intermediate that facilitates subsequent cyclization and heterocycle formation, which is critical for the efficient synthesis of pyridinyl-substituted benzoic acids.

Curtius Rearrangement and Carbamate Formation (Patent WO2021074138A1)

Another approach involves the use of a one-pot Curtius rearrangement utilizing diphenylphosphoryl azide (DPPA), triethylamine, and a solvent mixture of tert-butanol and toluene. The process converts acid chlorides derived from methyl esters into tert-butyl carbamates, which upon deprotection yield the corresponding amines. These amines can then be coupled to form the desired pyridinyl-substituted benzoic acid derivatives.

Important aspects of this method:

  • The Curtius rearrangement allows direct conversion of acid chlorides to amines without isolating isocyanate intermediates.
  • Use of DPPA and triethylamine under mild heating (100 °C for 12-20 hours) ensures complete consumption of starting materials.
  • The one-pot procedure improves yield (around 60%) and product purity compared to isolating intermediates contaminated with phosphorus salts.
  • This method has been used to synthesize related compounds such as Nilotinib and Imatinib analogs, indicating its robustness for heterocyclic amine synthesis.

Characterization and Yield Data

While direct NMR and HRMS data for 3-methyl-4-pyridin-2-ylbenzoic acid are limited in the reviewed sources, related compounds with pyridinyl and benzoic acid moieties show consistent spectral features indicating successful synthesis.

For example, related benzoic acid derivatives with heterocyclic substituents demonstrate:

Compound Yield (%) Key Characterization Techniques Notable Spectral Data
4-[3-(3-Fluorophenyl)-4-formyl-pyrazol-1-yl]benzoic acid 90 ^1H NMR, ^13C NMR, HRMS ^1H NMR δ 9.98 (s, 1H), ^13C NMR δ 184.9 ppm (aldehyde carbon)
4-[4-[(E)-(2-methyl-2-phenylhydrazinylidene)methyl]-3-(3-fluorophenyl)pyrazol-1-yl]benzoic acid 91 ^1H NMR, ^13C NMR, HRMS ^1H NMR δ 8.99 (s, 1H), ^13C NMR δ 167.3 ppm (carboxylic acid carbon)
4-[3-(3-Fluorophenyl)-4-{(E)-[2-(pyridin-2-yl)hydrazinylidene]methyl}-1H-pyrazol-1-yl]benzoic acid 75 ^1H NMR, ^13C NMR, HRMS ^1H NMR δ 13.08 (br s, 1H, COOH), ^13C NMR δ 167.0 ppm (carboxylic acid carbon)

These data indicate that the benzoic acid functionality is preserved, and the heterocyclic substituents are successfully introduced with good yields (75-91%).

Comparative Summary of Preparation Methods

Method Key Steps Advantages Limitations Yield Range Scale Suitability
Guanidine Intermediate Route (CN101928277B) Guanidine formation, cyclization with pyridyl ketone Short route, environmentally friendly, stable intermediates Requires careful acidic conditions High (not quantified exactly) Industrial scale
Curtius Rearrangement (WO2021074138A1) Acid chloride to isocyanate via DPPA, carbamate formation, deprotection One-pot, improved purity and yield, mild conditions Phosphorus salt impurities if intermediates isolated ~60% isolated yield Suitable for complex heterocycles
Pyrazolylbenzoic Acid Derivatives Synthesis (ACS Omega 2019) Hydrazone formation, heterocycle construction, acid preservation High yields, well-characterized products Specific to pyrazolyl derivatives, may need adaptation 75-91% Laboratory scale

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-pyridin-2-ylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Methyl-4-pyridin-2-ylbenzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The pyridin-2-yl group is particularly important for its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 3-methyl-4-pyridin-2-ylbenzoic acid, such as benzoic acid backbones, pyridine/pyrimidine substituents, or methyl groups. Key differences in substituent positions, functional groups, and similarity scores (where available) are analyzed below.

Pyridine- and Pyrimidine-Substituted Benzoic Acid Derivatives

(a) 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (CAS 641569-94-0)
  • Structure: A benzoic acid with a methyl group at position 4 and a pyridin-3-yl-substituted pyrimidine amino group at position 3.
  • Similarity Score : 0.77 (based on structural alignment algorithms).
  • Key Differences : The pyridin-3-yl group in the pyrimidine substituent contrasts with the pyridin-2-yl group in the target compound. This difference may alter electronic properties and binding interactions in biological systems .
(b) 4-(2-(3-Methyl-2-oxopyridin-1(2H)-yl)acetamido)benzoic acid
  • Structure : Features a 3-methyl-2-oxopyridinyl acetamido group at position 4 of the benzoic acid.
  • Key Differences : The oxopyridinyl ring introduces a ketone functional group, which may reduce basicity compared to the unsubstituted pyridine in the target compound. This could affect solubility and reactivity .
(c) N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (CAS 152460-10-1)
  • Structure : A pyrimidineamine derivative with a 3-pyridyl group and a methyl-substituted aniline moiety.
  • Similarity Score : 0.73.
  • Key Differences : The absence of a carboxylic acid group limits its acidity, making it more lipophilic than 3-methyl-4-pyridin-2-ylbenzoic acid .

Halogenated and Functionalized Analogs

(a) 4-((5-Bromo-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)methyl)benzoic acid (CAS T134589)
  • Structure : Contains a brominated, dioxohexahydropyrimidine ring linked to the benzoic acid via a methyl group.
(b) Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate (CAS 641569-97-3)
  • Structure: An ester derivative of benzoic acid with a pyridin-3-yl-pyrimidine amino group.
  • Key Differences : The ethyl ester group masks the carboxylic acid, increasing cell membrane permeability compared to the free acid form of the target compound .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Substituents Similarity Score Notable Properties
3-Methyl-4-pyridin-2-ylbenzoic acid Not provided Not provided 3-methyl, 4-pyridin-2-yl Reference High acidity, potential bioactivity
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid 641569-94-0 C₁₇H₁₄N₄O₂ 4-methyl, pyridin-3-yl-pyrimidine amino 0.77 Enhanced electronic diversity
4-(2-(3-Methyl-2-oxopyridin-1(2H)-yl)acetamido)benzoic acid Not provided C₁₅H₁₄N₂O₄ 3-methyl-2-oxopyridinyl acetamido Not calculated Reduced basicity, ketone functionality
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine 152460-10-1 C₁₆H₁₅N₅ 3-pyridyl, methylphenyl 0.73 Lipophilic, amine-rich

Implications of Structural Variations

  • Pyridine Position : Pyridin-2-yl vs. pyridin-3-yl substituents influence electronic distribution. Pyridin-2-yl groups may engage in stronger π-π stacking interactions in protein binding pockets compared to pyridin-3-yl .
  • Functional Groups : Carboxylic acids (e.g., in the target compound) enhance water solubility and ionic interactions, whereas ester derivatives (e.g., CAS 641569-97-3) improve bioavailability .

Q & A

Q. Advanced

  • DFT calculations : Model electron density maps to identify nucleophilic/electrophilic sites (e.g., C-5 on the pyridine ring) .
  • Molecular docking : Screen derivatives against target proteins (e.g., PAR-1 receptors) to prioritize synthetic efforts .
  • MD simulations : Assess stability of drug-target complexes over 100-ns trajectories .

How can researchers assess the compound’s stability under varying storage and experimental conditions?

Basic
Conduct stress testing:

  • Thermal stability : Heat at 40–60°C for 48 hours; monitor decomposition via HPLC .
  • Photodegradation : Expose to UV light (254 nm) and track changes in UV-Vis spectra .
  • Hydrolytic resistance : Incubate in pH 2–9 buffers; quantify intact compound using LC-MS .

How can discrepancies in reported biological activities of derivatives be resolved?

Advanced
Contradictions often stem from:

  • Assay variability : Standardize protocols (e.g., EGFR inhibition assays at 25 µM in 96-well plates) .
  • Cellular context : Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) .
  • Metabolic interference : Pre-treat cells with CYP450 inhibitors to isolate compound-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.